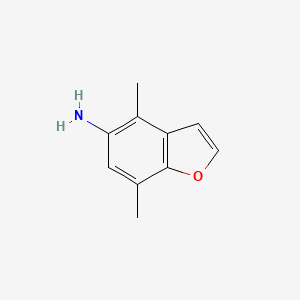

4,7-Dimethylbenzofuran-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4,7-dimethyl-1-benzofuran-5-amine |

InChI |

InChI=1S/C10H11NO/c1-6-5-9(11)7(2)8-3-4-12-10(6)8/h3-5H,11H2,1-2H3 |

InChI Key |

QJBUJMSRJUEAHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1OC=C2)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Amino Benzofuran Core Structures

Classical Synthetic Approaches to Benzofuran (B130515) Scaffolds

The benzofuran ring system is a common motif in many natural products and pharmacologically active compounds. nih.gov Consequently, numerous synthetic methods for its construction have been developed over the years. jocpr.commdpi.com

One of the most direct and widely used methods for constructing the benzofuran scaffold is through the cyclization of appropriately substituted phenol (B47542) derivatives. nih.gov These methods often involve the formation of a crucial C-O bond to close the furan (B31954) ring.

A common strategy involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclodehydration. nih.gov This two-step process first forms an ether linkage, which then undergoes cyclization, often under acidic conditions, to yield the benzofuran. A one-pot variation of this method, promoted by reagents like titanium tetrachloride, combines the initial Friedel–Crafts-like alkylation and the subsequent cyclodehydration into a single step, offering a more efficient route to a variety of benzofurans. nih.gov

Another powerful approach is the acid-catalyzed cyclization of precursors. mdpi.com For example, 2-alkynylaryl phenols can undergo gold(I)-catalyzed cyclization to form the benzofuran structure in high yields. morressier.com This method is notable for its efficiency and tolerance of various functional groups. Similarly, ortho-cinnamyl phenols can be cyclized using palladium catalysts to produce 2-benzyl benzofurans. organic-chemistry.org

| Cyclization Method | Precursor | Catalyst/Reagent | Key Transformation | Reference |

| O-Alkylation/Cyclodehydration | Phenol and α-haloketone | Acid (e.g., H₂SO₄) or TiCl₄ | Formation of ether followed by intramolecular ring closure | nih.gov |

| Gold-Catalyzed Cyclization | 2-Alkynylaryl phenol | Gold(I) complexes | Intramolecular hydroalkoxylation of the alkyne | morressier.com |

| Palladium-Catalyzed Oxidative Annulation | ortho-Cinnamyl phenol | PdCl₂(CH₃CN)₂ | Oxidative cyclization to form the furan ring | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the construction of benzofurans is no exception. mdpi.com The intramolecular Heck reaction is a particularly effective strategy for forming the furan ring of the benzofuran system. dntb.gov.ua

This reaction typically involves the cyclization of a vinyl or aryl halide tethered to a phenolic oxygen. For instance, an o-iodophenyl allyl ether can undergo an intramolecular Heck reaction to form a 2,3-dihydrobenzofuran (B1216630), which can then be oxidized to the corresponding benzofuran. nih.gov The versatility of palladium catalysis allows for a wide range of substrates and functional groups to be tolerated, making it a robust method for synthesizing complex benzofuran derivatives. princeton.edu

Recent developments have focused on creating more efficient and enantioselective Heck reactions. nih.gov One-pot procedures combining the Heck reaction with other transformations, such as carbonylation or Stille coupling, have been developed to rapidly build molecular complexity. nih.govresearchgate.net These cascade reactions provide access to a diverse array of functionalized benzofurans from simple starting materials. researchgate.net

| Reaction Type | Starting Material Example | Palladium Catalyst | Key Features | Reference |

| Intramolecular Heck Reaction | o-Iodophenyl allyl ether | Pd(OAc)₂ | Forms dihydrobenzofuran, can be asymmetric | nih.govprinceton.edu |

| Heck-Type Oxyarylation | Benzofuran and hydroxy aryl iodide | Pd(OAc)₂ | Direct arylation and ring closure | acs.org |

| Cascade Carbonylation/Heck | N/A | Palladium complex | Forms three C-C bonds and two rings in one pot | researchgate.net |

While the Nenitzescu reaction is most famously known for the synthesis of 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters, variations of this reaction can be adapted for the synthesis of benzofuran derivatives. wikipedia.org The core of the reaction involves a Michael addition followed by a cyclization and elimination sequence. wikipedia.org

In the context of benzofuran synthesis, a benzoquinone can react with an enolate or an enamine derived from a ketone or ester. The initial conjugate addition of the nucleophile to the quinone is followed by an intramolecular attack of the enolate oxygen onto one of the quinone carbonyls. Subsequent dehydration then leads to the formation of the furan ring fused to the benzene (B151609) ring. This methodology provides a route to hydroxy-substituted benzofurans. For example, the condensation of an enamine with a quinone has been shown to produce benzofuro[2,3-c]azepine-1-one adducts. rsc.org

Introduction of Amine Functionality

Once the benzofuran scaffold is constructed, the next critical step in synthesizing a compound like 4,7-Dimethylbenzofuran-5-amine is the introduction of the amine group onto the benzene portion of the molecule. This can be achieved through direct amination or by converting another functional group into an amine.

Direct amination involves the direct introduction of an amino group onto the benzofuran ring. This can be a challenging transformation due to the relatively unreactive nature of the C-H bonds on the aromatic ring. However, modern catalytic methods have made this approach more feasible.

Transition metal-catalyzed C-H amination reactions are a powerful tool for this purpose. These reactions typically employ a palladium, copper, or rhodium catalyst to activate a C-H bond and facilitate the formation of a new C-N bond. While direct amination of benzofurans is not as common as other functionalizations, related methodologies on similar aromatic systems suggest its potential. For instance, radical reactions using heteroatom-centered super-electron-donors have been developed to introduce nitrogen-containing functionalities onto the benzofuran core. nih.gov

A novel approach for the synthesis of 2-aminobenzofurans involves a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides, which provides a direct route to this class of compounds. nih.gov

A more common and often more reliable method for introducing an amine group is through the interconversion of other functional groups. ub.eduscribd.com This multi-step approach involves first introducing a functional group that can be readily converted to an amine.

The most prevalent strategy is the nitration of the benzofuran ring, followed by the reduction of the resulting nitro group. Nitration can typically be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitrobenzofuran can then be reduced to the corresponding aminobenzofuran using a variety of reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media. This two-step sequence is a well-established and high-yielding method for the synthesis of aromatic amines.

Another functional group handle that can be converted to an amine is an azide (B81097). An aryl halide can be converted to an aryl azide via nucleophilic substitution with sodium azide, and the azide is then reduced to the primary amine. ub.edu

| Precursor Functional Group | Reagents for Introduction | Reagents for Conversion to Amine | Key Advantages | Reference |

| Nitro Group (-NO₂) | HNO₃, H₂SO₄ | H₂/Pd-C, SnCl₂, Fe/HCl | Well-established, high-yielding | N/A |

| Azide Group (-N₃) | NaN₃ (from a halide) | H₂/Pd-C, LiAlH₄ | Mild reduction conditions | ub.edu |

| Amide Group (-CONH₂) | N/A | Hofmann, Curtius, or Schmidt rearrangement | Access from carboxylic acids | scribd.com |

Advanced Synthetic Techniques

Advanced synthetic methodologies provide the tools to construct the amino-benzofuran core with high efficiency, control over stereochemistry, and molecular diversity. These techniques are crucial for accessing complex derivatives for various scientific applications.

One-Pot Synthesis Protocols

One-pot syntheses of amino-benzofuran derivatives offer significant advantages in terms of operational simplicity, reduced waste, and improved yields by avoiding the isolation of intermediates. organic-chemistry.org Various catalytic systems have been developed to facilitate these tandem reactions.

A notable one-pot strategy involves a three-component reaction of salicylaldehydes, terminal alkynes, and secondary amines, catalyzed by copper salts like copper(I) iodide. rsc.org This approach proceeds through a sequence of A³ coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement to furnish α-substituted 2-benzofuranmethamines. nih.gov Another efficient method utilizes a scandium triflate (Sc(OTf)₃) mediated [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides to construct the 2-aminobenzofuran scaffold in good yields under mild conditions. nih.gov

Palladium-catalyzed reactions have also been instrumental in one-pot syntheses. For instance, a process involving the palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization, provides a versatile route to various benzofurans. organic-chemistry.org These protocols highlight the power of transition-metal catalysis in streamlining the synthesis of complex heterocyclic systems.

| Catalyst System | Reactants | Key Reaction Steps | Product Type |

|---|---|---|---|

| CuFe₂O₄ / Cs₂CO₃ | Salicylaldehydes, Phenylacetylenes, Cyclic Secondary Amines | A³ coupling, 5-exo-dig cyclization, 1,3-allylic rearrangement | α-Aryl-2-benzofuranmethamines |

| Sc(OTf)₃ | o-Hydroxybenzhydryl Alcohols, Isocyanides | In situ o-QM generation, [4+1] cycloaddition | 2-Aminobenzofurans |

| Palladium / rac-DTBPB | o-Bromophenols, Ketones | Enolate arylation, Acid-catalyzed cyclization | Substituted Benzofurans |

Multi-step Organic Synthesis Design

While one-pot reactions offer efficiency, multi-step synthesis provides a higher degree of control and flexibility, which is often necessary for the preparation of complex or highly functionalized amino-benzofurans. The design of such syntheses often involves retrosynthetic analysis to identify key bond disconnections and strategic intermediates.

A common strategy in multi-step syntheses is the initial construction of a functionalized benzofuran core, followed by the introduction or modification of the amino group. For instance, a modular approach could start with the synthesis of a benzofuran-2-carboxylic acid. mdpi.com This precursor can then undergo C-H functionalization at the C3 position, directed by a group such as 8-aminoquinoline (B160924) (8-AQ), to introduce various aryl or heteroaryl substituents. Subsequently, the directing group can be cleaved and replaced with a desired amine via a transamidation protocol. mdpi.com

Another multi-step approach might involve the formation of the furan ring as a later step in the sequence. This could begin with a suitably substituted phenol, which is then elaborated through several steps to introduce the necessary functionalities before the final ring-closing reaction to form the benzofuran system. mdpi.com These multi-step sequences allow for the precise placement of substituents on both the benzene and furan rings, enabling the synthesis of a wide array of complex amino-benzofuran derivatives.

Chemoenzymatic Transformations

Chemoenzymatic methods combine the selectivity of enzymatic catalysis with the broad applicability of chemical synthesis to achieve transformations that are often difficult to accomplish by purely chemical means.

Lipases are a class of enzymes that have been effectively utilized in the synthesis of chiral benzofuran derivatives through kinetic resolution. In this process, the enzyme selectively acylates one enantiomer of a racemic mixture of a benzofuran-containing alcohol, allowing for the separation of the two enantiomers. For example, the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols can be achieved with high enantioselectivity using lipase-catalyzed acylation. researchgate.net This method yields highly enantiopure (R)-acetoxy and (S)-alcohol derivatives of benzofurans.

The choice of lipase (B570770) can significantly impact the enantioselectivity of the reaction. Studies have screened various lipases, such as those from Candida cylindracea and Pseudomonas fluorescens, to optimize the resolution of different benzofuran substrates. lookchem.comd-nb.info This enzymatic approach is particularly valuable for the preparation of enantiomerically pure building blocks that can be further elaborated into chiral amino-benzofuran targets.

Microbial biotransformation utilizes whole-cell systems, such as fungi and bacteria, to perform complex chemical reactions on organic substrates. The filamentous fungus Aspergillus niger is a versatile biocatalyst known to perform a wide range of biotransformations, including hydroxylations, oxidations, and reductions on various organic compounds. nih.gov

While direct synthesis of amino-benzofurans using Aspergillus niger is not extensively documented, its metabolic capabilities suggest potential applications. Aspergillus niger has been shown to metabolize complex molecules, including those with aromatic and heterocyclic structures. For instance, studies on the metabolism of carbofuran, a pesticide with a benzofuranyl methylcarbamate structure, have demonstrated that Aspergillus niger can transform this compound. sigmaaldrich.com This indicates that the enzymatic machinery of A. niger can recognize and modify the benzofuran scaffold. The biotransformation reactions mediated by this fungus include hydroxylation and oxidation, which could be strategically employed to introduce functional groups that can then be chemically converted to an amino group. nih.gov Although this area is still emerging, the potential for using Aspergillus niger and other microorganisms for the synthesis of functionalized benzofuran precursors is significant.

Asymmetric Synthesis Approaches for Chiral Amino-Benzofurans

The development of asymmetric methods to synthesize chiral amino-benzofurans is of great interest due to the often-differing biological activities of enantiomers. Several catalytic asymmetric strategies have been successfully employed.

One effective method is the asymmetric Henry reaction, which involves the reaction of benzofuran-2-carbaldehydes with nitromethane (B149229) in the presence of a chiral copper(II) catalyst. This reaction produces chiral β-nitro alcohols with high enantioselectivity. These intermediates can then be readily reduced to the corresponding chiral β-amino alcohols, which are valuable precursors to chiral amino-benzofurans.

Another powerful technique is the asymmetric transfer hydrogenation of α-amino ketones. In this approach, a benzofuryl α-amino ketone is reduced using a chiral rhodium catalyst, affording the corresponding N-substituted β-amino alcohols in high yields and with excellent enantioselectivity. The protecting group on the amine can then be removed to provide the primary chiral β-amino alcohol. These methods provide reliable access to enantiomerically enriched benzofuryl amino alcohols, which are key building blocks for more complex chiral molecules.

| Asymmetric Method | Key Reactants | Catalyst/Reagent | Intermediate Product | Final Product Type |

|---|---|---|---|---|

| Asymmetric Henry Reaction | Benzofuran-2-carbaldehydes, Nitromethane | Chiral Copper(II) Complex | Chiral β-Nitro Alcohols | Chiral β-Amino Alcohols |

| Asymmetric Transfer Hydrogenation | Benzofuryl α-Amino Ketones | Chiral Rhodium Complex | N-Substituted β-Amino Alcohols | Chiral β-Amino Alcohols |

Advanced Spectroscopic and Structural Characterization of Amino Benzofuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the chemical structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule.

The ¹H and ¹³C NMR spectra of 4,7-Dimethylbenzofuran-5-amine are instrumental in confirming its molecular structure. The chemical shifts (δ) in the ¹H NMR spectrum provide insights into the electronic environment of the protons, while the coupling patterns reveal the connectivity between neighboring protons. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amine protons. The protons on the furan (B31954) ring (H-2 and H-3) typically appear in the downfield region, influenced by the electronegativity of the oxygen atom and the aromatic ring current. The single aromatic proton on the benzene (B151609) ring (H-6) will also resonate in this region. The two methyl groups at positions 4 and 7 will give rise to sharp singlet signals in the upfield region. The protons of the amino group at the 5-position are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atoms of the benzofuran (B130515) core will resonate in the aromatic region (typically δ 100-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be shifted further downfield due to the deshielding effect of these heteroatoms. The methyl carbons will appear as sharp signals in the upfield region of the spectrum.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.4 - 7.6 | C-2: 140 - 145 |

| H-3 | 6.7 - 6.9 | C-3: 100 - 105 |

| 4-CH₃ | 2.2 - 2.4 | 4-CH₃: 15 - 20 |

| 5-NH₂ | 3.5 - 4.5 (broad) | C-4: 120 - 125 |

| H-6 | 6.5 - 6.7 | C-5: 140 - 145 |

| 7-CH₃ | 2.3 - 2.5 | C-6: 110 - 115 |

| C-7: 125 - 130 | ||

| 7-CH₃: 18 - 23 | ||

| C-3a: 120 - 125 | ||

| C-7a: 150 - 155 |

Note: The predicted chemical shifts are estimations based on data from structurally similar compounds and general NMR principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This is particularly useful for identifying the connectivity of protons within the furan and benzene rings. For instance, a cross-peak between the H-2 and H-3 protons would confirm their adjacent positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This technique is invaluable for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. For example, correlations from the methyl protons to the aromatic carbons would confirm the positions of the methyl groups.

Through a combined analysis of 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a definitive confirmation of the structure of this compound.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific vibrational motion.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O and C-N stretching vibrations. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the C-N stretching of the amine group will appear in the fingerprint region (below 1400 cm⁻¹).

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The Raman spectrum provides information about the vibrational modes of the molecule, with the selection rules being different from those of IR spectroscopy. Generally, symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals, while asymmetric vibrations and vibrations of polar bonds are often stronger in the IR spectrum.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong. The symmetric stretching of the methyl groups will also be prominent. The N-H stretching vibrations, while observable, are typically weaker in the Raman spectrum compared to the IR spectrum.

A detailed understanding of the vibrational modes is achieved through vibrational assignments, which involves correlating the observed spectral bands to specific molecular motions. This process is often aided by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities.

Potential Energy Distribution (PED) analysis is a computational tool used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a more precise and unambiguous assignment of the vibrational bands, especially in complex molecules where vibrational modes are often coupled.

By combining experimental FT-IR and FT-Raman data with theoretical calculations and PED analysis, a comprehensive vibrational characterization of this compound can be achieved. This detailed analysis provides a deeper understanding of the molecule's structural dynamics and bonding characteristics.

Predicted Vibrational Frequencies and Assignments for this compound:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | ~3450 | Weak | νₐ(NH₂) |

| N-H Symmetric Stretch | ~3350 | Weak | νₛ(NH₂) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | ν(C-H) |

| Aliphatic C-H Stretch | 2900 - 3000 | Strong | ν(CH₃) |

| N-H Scissoring | 1600 - 1650 | Weak | δ(NH₂) |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | ν(C=C) |

| CH₃ Asymmetric Bend | ~1460 | Medium | δₐ(CH₃) |

| CH₃ Symmetric Bend | ~1380 | Medium | δₛ(CH₃) |

| C-N Stretch | 1250 - 1350 | Medium | ν(C-N) |

| C-O-C Asymmetric Stretch | 1200 - 1270 | Medium | νₐ(C-O-C) |

| C-O-C Symmetric Stretch | 1000 - 1100 | Strong | νₛ(C-O-C) |

| Aromatic C-H Out-of-plane Bend | 750 - 900 | Medium | γ(C-H) |

Note: The predicted frequencies are estimations based on typical ranges for the specified functional groups and may vary in the actual experimental spectra.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, provides valuable information about the conjugated π-electron systems within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions associated with its aromatic benzofuran core.

The benzofuran system itself typically exhibits strong absorption bands below 300 nm. The introduction of an amino group (-NH2) at the 5-position is anticipated to cause a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). This is due to the lone pair of electrons on the nitrogen atom extending the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, one would predict strong absorption bands for this compound, likely in the 280-350 nm range, which are characteristic of extended aromatic systems. A weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms, may also be observed. For comparison, aromatic amines like 4-aminobenzoic acid show distinct absorption maxima at 226 nm and 278 nm. sielc.com The precise λmax values are influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Expected Transition | Probable Wavelength (λmax) Range | Notes |

| π → π | 280 - 350 nm | High-intensity absorption due to the extended conjugated system. |

| n → π | > 350 nm | Lower intensity absorption, may be solvent-dependent. |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

For this compound (C10H11NO), the calculated exact molecular weight is approximately 161.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 161. As the molecule contains a single nitrogen atom, its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern provides further structural confirmation. Energetically unstable molecular ions break down into smaller, more stable fragments in predictable ways. chemguide.co.ukwikipedia.org Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (•CH3): A common fragmentation for methylated aromatic compounds, leading to a significant peak at m/z 146 (M-15).

Loss of carbon monoxide (CO): Benzofurans can undergo ring cleavage, leading to the loss of CO from the furan moiety, which would result in a peak at m/z 133 (M-28).

Cleavage related to the amine group: Fragmentation involving the amine group, such as the loss of HCN, could also occur.

For comparison, the mass spectrum of the parent compound, 4,7-Dimethylbenzofuran (B1206008) (C10H10O), shows a strong molecular ion peak at m/z 146, with major fragments at m/z 145 (loss of H) and 117 (loss of CHO). nist.gov The presence of the amine group in this compound introduces new fragmentation pathways and shifts the molecular ion peak to m/z 161.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 161 | [C10H11NO]+• | Molecular Ion (M+) |

| 146 | [C9H8NO]+ | Loss of a methyl radical (•CH3) |

| 133 | [C9H11N]+• | Loss of carbon monoxide (CO) |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral substance. researchgate.net

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not produce an ECD spectrum. However, ECD is a critical tool for determining the absolute configuration of chiral derivatives that could be synthesized from this compound.

For instance, if a chiral center were introduced, such as by attaching a chiral auxiliary to the amine group or synthesizing a derivative with a stereogenic center elsewhere on the molecule, the resulting compound would be optically active. The ECD spectrum of such a chiral derivative would exhibit positive or negative peaks, known as Cotton effects, at the wavelengths of its UV-Vis absorptions.

The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (i.e., the R or S designation) of the stereocenter(s) can be unambiguously determined. chemrxiv.orgnih.gov This makes ECD an invaluable technique in asymmetric synthesis and natural product chemistry.

Interactive Data Table: Illustrative ECD Data for a Hypothetical Chiral Derivative

| Wavelength (nm) | Sign of Cotton Effect | Associated Electronic Transition | Stereochemical Implication |

| ~290 | Positive (+) | π → π | Correlates to a specific spatial arrangement (e.g., R-configuration) as determined by theoretical models. |

| ~250 | Negative (-) | π → π | Provides complementary stereochemical information. |

Computational Chemistry and Theoretical Studies of Amino Benzofuran Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For amino-benzofuran systems, these calculations are instrumental in understanding the interplay of the aromatic benzofuran (B130515) core and the amino substituent.

Density Functional Theory (DFT) has emerged as a popular and effective method for the computational study of organic molecules, including benzofuran derivatives. aip.orgjetir.org This approach is favored for its balance of computational cost and accuracy in describing electronic systems. aip.org A common choice of functional for such studies is B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. aip.orgrsc.org

The selection of a basis set is a critical step in these calculations, as it defines the set of mathematical functions used to build the molecular orbitals. For molecules like 4,7-Dimethylbenzofuran-5-amine, Pople-style basis sets are frequently employed. A basis set such as 6-311+G(d,p) is often chosen to provide a good balance between accuracy and computational efficiency. aip.orgjetir.org The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, while polarization functions (d,p) allow for more flexibility in the shape of the electron density, which is crucial for describing chemical bonds. aip.org

Prior to any analysis of electronic properties, the molecular geometry of this compound must be optimized to find its most stable, lowest-energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. aip.org DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are well-suited for this task, providing reliable predictions of molecular structures. aip.orgjetir.org The optimization process ensures that the subsequent calculations of electronic properties are performed on a realistic and stable molecular structure.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotations around the C-N bond of the amino group and the C-C bonds of the methyl groups can lead to different conformers with varying energies.

Electronic Structure Analysis

Once an optimized geometry is obtained, a detailed analysis of the electronic structure can be performed to understand the molecule's reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.00 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict the sites of electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods allow for the simulation of various spectra, which can aid in the identification and characterization of a compound.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical NMR chemical shifts. For this compound, 1H and 13C NMR spectra can be simulated. The calculated chemical shifts would be expected to show:

Distinct signals for the two non-equivalent methyl groups.

Signals for the aromatic protons, with shifts influenced by the electron-donating effects of the amine and methyl substituents.

A signal for the amine protons.

A series of signals for the carbon atoms of the benzofuran skeleton, with the carbons attached to the oxygen and nitrogen atoms showing characteristic downfield shifts.

Theoretical vibrational spectra (Infrared and Raman) can be calculated to predict the frequencies of molecular vibrations. nih.govresearchgate.net Key predicted vibrational modes for this compound would include:

N-H stretching vibrations from the amine group, typically in the 3300-3500 cm-1 region.

C-H stretching vibrations from the aromatic ring and methyl groups (around 2900-3100 cm-1).

C=C stretching vibrations of the aromatic ring (around 1450-1600 cm-1).

C-N and C-O stretching vibrations.

These simulated spectra are invaluable for interpreting experimental IR and Raman data. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). researchgate.net The analysis for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily π → π* transitions within the conjugated benzofuran system. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 4,7-dimethylbenzofuran (B1206008). researchgate.net The calculations would also provide information on the oscillator strengths of these transitions, which relate to the intensity of the absorption peaks.

Molecular Interaction Studies

The exploration of molecular interactions is fundamental to elucidating the biological activity and potential applications of novel chemical entities. For amino-benzofuran systems, computational approaches are invaluable for predicting how these molecules might bind to protein targets and the nature of the resulting complexes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com This method is widely used to forecast the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

In studies of various benzofuran derivatives, molecular docking has been instrumental in identifying key interactions that govern their biological activity. For instance, research on benzofuran-based compounds as potential anticancer agents has utilized docking to understand their binding to protein kinases like PI3K and VEGFR-2. researchgate.net These studies often reveal critical hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active site, such as Val851 in PI3K. researchgate.net Similarly, docking studies of benzofuran derivatives with targets like Pim-1 kinase have highlighted the importance of optimal basicity and the spatial arrangement of acidic and basic groups for effective binding. nih.gov

For a molecule like this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The docking software would then explore various possible conformations of the ligand within the protein's binding pocket, scoring them based on a force field that estimates the binding energy. The results would provide insights into the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds that could be formed by the amine group, and hydrophobic interactions involving the dimethylbenzofuran core. The binding energy, typically expressed in kcal/mol, provides an estimate of the binding affinity. Studies on similar compounds have reported binding energies ranging from -6.9 to -10.4 kcal/mol for various benzofuran derivatives against different protein targets. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

A representative, albeit hypothetical, summary of potential docking interactions for an amino-benzofuran compound is presented in the interactive table below.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Protein Kinase (e.g., PI3K) | Valine, Lysine, Aspartate | Hydrogen Bond, Hydrophobic | -8.5 |

| Serum Albumin (e.g., BSA) | Leucine, Arginine, Tyrosine | Hydrophobic, Electrostatic | -7.2 |

| Monoamine Oxidase (MAO) | Phenylalanine, Tyrosine | π-π Stacking, Hydrogen Bond | -9.1 |

Note: The data in this table is illustrative and based on findings for structurally related benzofuran derivatives, not direct studies on this compound.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view offered by molecular docking. MD simulations calculate the trajectory of atoms and molecules over time by integrating Newton's laws of motion, allowing for the observation of conformational changes and the stability of interactions.

In the context of amino-benzofuran systems, MD simulations can be employed to refine the results of molecular docking. After a promising binding pose is identified, an MD simulation can be run to assess the stability of the ligand-protein complex in a simulated physiological environment, often including water molecules and ions. These simulations can reveal whether the initial interactions predicted by docking are maintained over time and can highlight the flexibility of both the ligand and the protein.

For example, MD simulations performed on benzofuran derivatives targeting lysine-specific demethylase 1 (LSD1) have been used to explain differences in activity between compounds by analyzing the stability of their interactions with key amino acids in the binding pocket. researchgate.net The simulations can also be used to calculate the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide a more accurate prediction of binding affinity than docking scores alone. researchgate.net

A typical MD simulation for a this compound-protein complex would involve placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The system would then be subjected to energy minimization, followed by a period of heating and equilibration. Finally, a production run would be performed, during which the trajectory of all atoms is saved for analysis. This analysis can include monitoring the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, analyzing hydrogen bond persistence, and observing conformational changes in the binding site.

While specific MD simulation data for this compound is not available, the methodology remains a critical tool for validating and understanding the dynamic nature of ligand-receptor interactions for this class of compounds.

Biological Activity Research and Mechanistic Insights of Amino Benzofuran Derivatives

Antimicrobial Activity

The emergence of drug-resistant microbial pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. rsc.org Benzofuran (B130515) derivatives have been identified as a promising scaffold for the development of new therapeutics to treat microbial diseases. rsc.org Notably, the introduction of amino groups and other substituents to the benzofuran core can significantly influence the antimicrobial spectrum and potency.

Amino-benzofuran derivatives and related compounds have been evaluated for their efficacy against a panel of clinically relevant bacteria, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. These pathogens are notorious for their ability to cause severe infections and develop antibiotic resistance.

Research into aza-benzofuran compounds, which incorporate a nitrogen atom, has shown that these derivatives can exhibit moderate to potent antibacterial activity. For instance, certain aza-benzofurans have demonstrated inhibitory effects against S. aureus. Structure-activity relationship (SAR) studies suggest that factors like lipophilicity and the capacity to carry a positive charge may facilitate electrostatic interactions with bacterial membranes, leading to their disruption.

Specific benzofuran-pyrazole hybrids have also been assessed for their antibacterial action. The table below summarizes the inhibitory activity of selected benzofuran derivatives against test strains, demonstrating the potential of this chemical class.

| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Aza-benzofuran derivative (Compound 1) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | nih.gov |

| Aza-benzofuran derivative (Compound 1) | Salmonella typhimurium | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | nih.gov |

| Aza-benzofuran derivative (Compound 1) | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | nih.gov |

| Benzofuran-pyrazole hybrids (General) | P. aeruginosa | Inhibition Zone | 11–28 mm at 100 µg/mL | researchgate.net |

| Benzofuran-pyrazole hybrids (General) | S. aureus | Inhibition Zone | 11–28 mm at 100 µg/mL | researchgate.net |

In addition to antibacterial effects, benzofuran derivatives have shown promise as antifungal agents. The lipophilic yeast Malassezia furfur is a commensal organism of the human skin microbiota that can be associated with various dermatological conditions. researchgate.net

Studies on various benzofuran derivatives have confirmed their activity against a range of fungal species. For example, certain novel benzofurans isolated from the marine-derived fungus Penicillium crustosum demonstrated effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 µg/mL. nih.gov The structural characteristics of these molecules, such as the position of hydroxyl groups, appear to influence their polarity and ability to penetrate fungal cell membranes. nih.gov While specific studies focusing exclusively on the effect of 4,7-Dimethylbenzofuran-5-amine on M. furfur are not widely available, the general antifungal potential of the benzofuran scaffold suggests that its derivatives are viable candidates for screening against this opportunistic pathogen.

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. Research into benzofuran derivatives has explored several potential molecular targets and cellular processes.

Biofilm Inhibition: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Agents that can inhibit biofilm formation or disperse existing biofilms are of great therapeutic interest. Certain benzofuran-pyrazole hybrids have been investigated for their antibiofilm activity. One study found that a specific derivative was more effective at inhibiting biofilm formation in S. aureus, Streptococcus mutans, and E. coli than the reference antibiotic Ciprofloxacin, with IC50 values for biofilm inhibition ranging from 3.0 to 3.3 µM. mdpi.com Another study demonstrated that its synthesized compounds showed a significant, dose-dependent reduction in P. aeruginosa biofilm formation. mdpi.com

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated target for antibiotics. nih.gov This enzyme introduces negative supercoils into DNA, a process critical for relieving torsional strain during replication and transcription. nih.gov The enzyme consists of two subunits, GyrA and GyrB; the GyrB subunit contains the ATPase active site that powers the enzyme's function. nih.gov Recent studies have identified benzofuran–pyrazole based compounds as potent inhibitors of the E. coli DNA gyrase B subunit. One particular compound demonstrated notable inhibition with an IC50 value of 9.80 µM, which is comparable to that of ciprofloxacin. nih.gov This inhibition is thought to occur through interactions within the ATPase active site, preventing the energy-providing step necessary for DNA supercoiling. nih.gov

Antineoplastic Activity

The benzofuran scaffold is a key component in many synthetic compounds designed for anticancer applications. nih.gov Amino-benzofuran derivatives, in particular, have been the subject of extensive research, leading to the discovery of potent agents that inhibit cancer cell growth through various molecular mechanisms.

A significant number of amino-benzofuran derivatives have been synthesized and evaluated for their cytotoxic effects against panels of human cancer cell lines. These studies have demonstrated that the position of the amino group and other substituents on the benzofuran ring system is critical for antiproliferative activity.

For instance, a series of 2-(3',4',5'-trimethoxybenzoyl)-5-aminobenzo[b]furan derivatives showed potent activity. The compound 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, in particular, was found to inhibit the growth of various cancer cell lines at nanomolar concentrations. nih.gov Similarly, another study on 3-arylaminobenzofuran derivatives identified a compound, 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan, that was more active than the reference compound Combretastatin A-4 (CA-4) in several cancer cell lines. researchgate.net

The table below presents the in vitro antiproliferative activities (IC50 values) of representative amino-benzofuran derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Origin | IC50 (nM) | Reference |

|---|---|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | HL-60 | Human Promyelocytic Leukemia | 16 | nih.gov |

| U937 | Human Histiocytic Lymphoma | 24 | nih.gov | |

| MOLT-4 | Human Acute Lymphoblastic Leukemia | 19 | nih.gov | |

| 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan (3g) | MCF-7 | Human Breast Adenocarcinoma | 0.3 | researchgate.net |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.8 | researchgate.net | |

| HeLa | Human Cervical Carcinoma | 1.1 | researchgate.net |

Research has elucidated several molecular mechanisms through which amino-benzofuran derivatives exert their anticancer effects.

Interaction with Tubulin: A primary mechanism of action for many potent amino-benzofuran compounds is the disruption of microtubule dynamics through interaction with tubulin. nih.gov Microtubules are essential components of the mitotic spindle, and their inhibition leads to cell cycle arrest and subsequent cell death. Several 5-amino- and 3-amino-benzofuran derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. researchgate.netnih.gov This interaction prevents the formation of the mitotic spindle, arrests cells in the G2/M phase of the cell cycle, and ultimately induces apoptosis. researchgate.net

Induction of Apoptosis: The antiproliferative activity of these compounds is strongly linked to their ability to induce programmed cell death, or apoptosis. Treatment of cancer cells with active amino-benzofuran derivatives has been shown to lead to the activation of key apoptotic proteins, including caspase-3, -8, and -9. nih.gov This activation is often associated with the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Inhibition of Protein Kinases: Other benzofuran derivatives have been found to target specific protein kinases that are crucial for cancer cell survival and proliferation. For example, certain derivatives act as inhibitors of Aurora B kinase, a key regulator of mitosis, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis (the formation of new blood vessels that supply tumors). By inhibiting these kinases, the compounds can suppress tumor growth and vascularization.

Neurobiological Activity

Research into the specific neurobiological activities of this compound is not extensively documented in publicly available literature. However, the broader class of benzofuran derivatives has been investigated for various neuroprotective roles. nih.gov

Neuroprotective Effects

No specific studies detailing the neuroprotective effects of this compound were identified. The benzofuran core is recognized as a "privileged" structure in medicinal chemistry, and various synthetic derivatives have been explored for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.govresearchgate.net Research has often focused on substitutions at positions 2, 3, and 5 of the benzofuran ring to develop compounds with neuroactive properties. nih.gov These properties are often linked to mechanisms like the inhibition of Aβ fibril formation and butyrylcholinesterase, or the modulation of pathways related to oxidative stress and neuroinflammation. nih.govnih.govresearchgate.net

Promotion of Neurite Outgrowth (in vitro models)

There is no specific data available from in vitro studies on the promotion of neurite outgrowth by this compound. The process of neurite outgrowth, essential for neuronal development and regeneration, is a key area of neuropharmacological research. nih.govresearchgate.net High-throughput screening assays using human neurons derived from induced pluripotent stem cells are a common method for evaluating the potential of chemical compounds to influence this process. nih.govnih.gov

Sensory Axon Regrowth (in vivo rodent models)

Specific in vivo studies in rodent models to assess the effect of this compound on sensory axon regrowth have not been reported in the reviewed literature. Research in this field often explores the use of neurotrophic factors and extracellular matrix components to create a pro-regenerative environment that can guide sensory and motor axons after nerve injury. nih.gov

Antiviral Activity (e.g., Anti-HIV Activity, Inhibition of Viral Replication Enzymes like HIV-RT and HIV-1 PR)

While direct studies on the antiviral properties of this compound are absent, a related derivative has shown notable anti-HIV activity. A study investigating novel 3-benzoylbenzofurans identified (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran (compound 4b ) as a potent inhibitor of HIV-1. nih.gov

This compound demonstrated significant inhibitory activity against two different pseudoviruses, Q23 and CAP210. Further mechanistic studies revealed that it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for viral replication. nih.govnih.gov

| Compound | HIV-1 Pseudovirus Strain | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran | Q23 | 0.49 ± 0.11 | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) |

| CAP210 | 0.12 ± 0.05 |

Modulation of Nuclear Receptors (e.g., Retinoic Acid Receptor (RAR) Agonist Activity and Selectivity)

Direct research on this compound as a modulator of nuclear receptors is not available. However, a derivative incorporating the 4,7-dimethylbenzofuran (B1206008) moiety has been synthesized and evaluated as a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα). nih.gov

The compound, 4-[5-(4,7-dimethylbenzofuran-2-yl)pyrrol-2-yl]benzoic acid (compound 1b ), was developed as part of a series of benzofuran derivatives designed to act as RAR agonists. nih.gov RARs are ligand-dependent transcription factors that play crucial roles in cell differentiation, proliferation, and apoptosis. nih.govufl.edumdpi.comresearchgate.net Selective RARα agonists, in particular, have therapeutic potential as immunosuppressive agents and for the treatment of certain cancers and immunological disorders. nih.gov Compound 1b demonstrated marked inhibition of LPS-induced B-lymphocyte proliferation and exhibited RARα selectivity. nih.gov

| Compound | Target Receptor | Activity | Observed Effect |

|---|---|---|---|

| 4-[5-(4,7-dimethylbenzofuran-2-yl)pyrrol-2-yl]benzoic acid | Retinoic Acid Receptor alpha (RARα) | Selective Agonist | Inhibition of LPS-induced B-lymphocyte proliferation |

Antioxidant Properties and Free Radical Scavenging Studies

No experimental studies specifically investigating the antioxidant or free radical scavenging properties of this compound have been found. The antioxidant capacity of phenolic compounds, including various benzofuran derivatives, is an area of active research. nih.govmdpi.commdpi.com The ability of a compound to act as an antioxidant is often related to its capacity to donate a hydrogen atom or an electron to neutralize free radicals, a property influenced by its chemical structure. mdpi.com

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX) Inhibition)

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are derived from their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.govbrieflands.com The two primary isoforms, COX-1 and COX-2, are key therapeutic targets. nih.gov While direct enzymatic inhibition data for this compound is not extensively detailed in the available literature, studies on analogous benzofuran structures provide significant insights into their potential as COX inhibitors.

Research on various substituted benzofuran derivatives has demonstrated significant COX inhibitory activity. For instance, studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown they can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2). mdpi.comnih.gov Similarly, a study of iodobenzofuran derivatives highlighted their potential as COX-1 and COX-2 inhibitors through both in vivo and in silico models. researchgate.net Molecular docking analyses in this study revealed favorable binding energies for these derivatives with both COX isoforms, suggesting a strong interaction. researchgate.net While specific IC50 values for this compound are not provided, the data from related compounds underscores the potential of the benzofuran scaffold for COX enzyme inhibition.

Table 1: Cyclooxygenase Inhibitory Activity of Selected Benzofuran Derivatives Data for illustrative purposes based on related structures; specific data for this compound is not available in the cited literature.

| Compound Class | Target Enzyme | Reported Activity / Binding Energy | Reference |

|---|---|---|---|

| Iodobenzofuran Derivatives | COX-1 | Binding energies between -8.37 and -10.94 kJ/mol | researchgate.net |

| Iodobenzofuran Derivatives | COX-2 | Binding energies between -8.08 and -9.67 kJ/mol | researchgate.net |

| Fluorinated Benzofuran Derivatives | COX-2 | Inhibition of enzyme expression | mdpi.comnih.gov |

Anti-Parasitic Activity (e.g., against Trypanosoma brucei)

Benzofuran derivatives have been investigated for their activity against various parasites. nih.govrsc.org Trypanosoma brucei is the causative agent of African trypanosomiasis (sleeping sickness), a severe disease affecting humans and animals in sub-Saharan Africa. wikipedia.org The search for new, effective, and less toxic treatments is a global health priority, as current therapies have significant limitations. wikipedia.orgnih.gov

While specific studies on the activity of this compound against Trypanosoma brucei are not detailed in the available research, the broader class of benzofuran compounds has shown promise. For example, a benzofuran derivative based on the structure of the antiarrhythmic drug amiodarone (B1667116) was found to have a potent effect against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This compound inhibited the growth of the parasite and disrupted its intracellular calcium homeostasis, a mechanism distinct from the host cells, suggesting a potential selective target. nih.gov Another study identified spiro-containing derivatives that inhibit Trypanosoma brucei trypanothione (B104310) reductase (TbTR), an enzyme essential for the parasite's survival, with one compound showing an IC50 value of 2.2 ± 2.4 μM against the parasite in culture. plos.org These findings suggest that the benzofuran scaffold is a viable starting point for the development of novel anti-trypanosomal agents.

Table 2: Anti-parasitic Activity of Related Compounds This table presents data on compounds with related scaffolds to illustrate the potential of the chemical class.

| Compound Class/Derivative | Target Organism | Mechanism/Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Amiodarone-based Benzofuran | Trypanosoma cruzi | Inhibited epimastigote growth and amastigote replication; disrupted Ca²⁺ homeostasis. | Not specified | nih.gov |

| Spiro-containing Derivative (Compound 1) | Trypanosoma brucei | Inhibits Trypanothione Reductase (TbTR). | 2.2 ± 2.4 μM | plos.org |

Anti-Inflammatory, Anti-Hyperproliferative, and Anti-Angiogenic Potential

The benzofuran scaffold is a recurring motif in compounds exhibiting a triad (B1167595) of interconnected biological activities: anti-inflammatory, anti-hyperproliferative, and anti-angiogenic effects. nih.govmdpi.comnih.gov

Anti-Inflammatory Potential: The anti-inflammatory potential of benzofuran derivatives often stems from their inhibition of key inflammatory mediators. mdpi.com As discussed in section 6.7, inhibition of COX-2 is a primary mechanism. mdpi.comnih.gov Beyond COX inhibition, studies have shown that certain benzofuran derivatives can suppress inflammation by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6). mdpi.comnih.gov For example, a series of fluorinated benzofurans demonstrated IC50 values ranging from 2.4 to 5.2 µM for nitric oxide inhibition and 1.2 to 9.04 µM for interleukin-6 inhibition in macrophages. mdpi.com This multi-faceted inhibition of inflammatory pathways highlights the therapeutic potential of these compounds for inflammatory diseases. researchgate.net

Anti-Hyperproliferative Potential: Numerous benzofuran derivatives have been synthesized and evaluated for their anti-proliferative activity against a wide range of human cancer cell lines. nih.govnih.gov Research has demonstrated potent cytotoxic effects in various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer. nih.govresearchgate.net For instance, certain 3-methyl-1-benzofuran derivatives showed IC50 values below 9.3 μM against NSCLC cell lines. nih.gov A separate study on aminobenzofuran-containing analogues of proximicins found them to be more effective against human glioblastoma cells than the standard chemotherapeutic agent, temozolomide. researchgate.net The anti-proliferative activity is often linked to the ability of these compounds to induce apoptosis and arrest the cell cycle. nih.gov

Anti-Angiogenic Potential: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Benzofuran derivatives have emerged as potential angiogenesis inhibitors. researchgate.net One study synthesized a series of benzofurans and found they selectively inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) without affecting various cancer cell lines, suggesting a specific anti-angiogenic effect. researchgate.net Further research has focused on designing benzofuran derivatives that target specific pro-angiogenic pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). One such derivative, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, exhibited an IC50 value of 1.00 × 10⁻³ μM against VEGFR-2, surpassing the activity of the reference drug Sorafenib. rsc.org

Table 3: Anti-Proliferative and Anti-Angiogenic Activity of Selected Benzofuran Derivatives

| Compound Class/Derivative | Activity Type | Target Cell Line / Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| 3-Methyl-1-benzofuran derivatives (e.g., Compound 10, 12, 31) | Anti-proliferative | NSCLC-N6, A549 | < 9.3 µM | nih.gov |

| Aminobenzofuran-containing proximicin analogues | Anti-proliferative | U-87 MG (Glioblastoma) | 6.54 µg/mL | researchgate.net |

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Anti-angiogenic | VEGFR-2 | 1.00 × 10⁻³ µM | rsc.org |

| Fluorinated Benzofuran derivatives (Compound 1) | Anti-proliferative | HCT116 (Colorectal) | 19.5 µM | mdpi.com |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of benzofuran derivatives is highly dependent on the substitution pattern around the core heterocyclic structure. mdpi.comnih.gov Structure-Activity Relationship (SAR) analysis is crucial for optimizing these compounds to enhance potency and selectivity for various therapeutic targets. nih.gov

Earlier SAR studies on benzofurans identified that substitutions at the C-2 position, such as ester groups or other heterocyclic rings, were critical for cytotoxic activity. mdpi.comnih.gov More recent work has expanded this understanding, showing that modifications at various positions can significantly influence biological outcomes. mdpi.com

Influence of Halogens: The introduction of halogen atoms like fluorine, bromine, or chlorine often enhances biological effects. mdpi.commdpi.com For example, the anti-inflammatory and antiproliferative effects of benzofuran derivatives are reportedly enhanced by the presence of fluorine and bromine. mdpi.com The position of the halogen is also a critical determinant of its effect on biological activity. mdpi.com

Role of Hydroxyl, Carboxyl, and Amino Groups: The presence of hydroxyl and/or carboxyl groups has been associated with enhanced biological effects in some benzofuran series. mdpi.com The introduction of an amino group, particularly at the C-5 position, is noted to improve antimicrobial activity in certain contexts. rsc.org Preliminary SAR studies suggest that the introduction of an amino group at the 5-position is closely related to the antibacterial activity of benzofuran compounds. nih.gov In the context of P-glycoprotein inhibition, which is relevant to overcoming multidrug resistance in cancer, novel 2-aminobenzofuran derivatives have shown significant potency. nih.gov

For this compound specifically, the SAR would be influenced by the interplay of the two methyl groups at positions 4 and 7 and the amino group at position 5. The methyl groups would increase the lipophilicity of the molecule, potentially affecting its membrane permeability and interaction with hydrophobic pockets in target enzymes. The 5-amino group, being an electron-donating group, would alter the electronic properties of the benzene (B151609) ring and could serve as a key hydrogen bonding site for interactions with biological targets.

Role of Amino Benzofuran Compounds As Chemical Intermediates and in Materials Science

Precursors for the Synthesis of Novel Complex Organic Molecules

Benzofuran (B130515) derivatives are fundamental scaffolds in the synthesis of a wide array of complex organic molecules. rsc.org Their versatile structure allows for various chemical modifications, making them ideal starting materials for constructing intricate molecular architectures. The presence of an amino group on the benzofuran ring, as in 4,7-Dimethylbenzofuran-5-amine, further enhances its utility as a chemical intermediate by providing a reactive site for a multitude of chemical transformations.

The synthesis of novel benzofuran derivatives is an active area of research. For instance, efficient methods have been developed for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives. nih.govmdpi.com These complex molecules are constructed from ortho-hydroxy α-aminosulfones through a tandem cyclization reaction. nih.gov Such synthetic strategies open up avenues for creating diverse libraries of benzofuran-containing compounds with potential applications in medicinal chemistry and materials science. rsc.orgrsc.org The development of catalyst-free synthesis methods for novel benzofuran derivatives further expands the accessibility and utility of these compounds. mdpi.com

The inherent biological activities of many naturally occurring and synthetic benzofuran compounds, including anti-tumor, antibacterial, and antiviral properties, drive the continuous effort to synthesize new and more complex derivatives. rsc.orgrsc.org The amino-benzofuran core serves as a key building block in the design and synthesis of these biologically active molecules.

Applications in Organic Light-Emitting Diodes (OLEDs) (as host materials)

In the realm of materials science, benzofuran derivatives have emerged as promising candidates for host materials in organic light-emitting diodes (OLEDs). The performance of an OLED is critically dependent on the properties of the host material, which is responsible for charge transport and for hosting the emissive guest molecules.

Dibenzofuran-based bipolar host materials have been synthesized and shown to be effective in phosphorescent OLEDs (PhOLEDs). rsc.org For example, four regioisomers of a dibenzofuran-based host material were used in yellow PhOLEDs, achieving a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency of 25.3%. rsc.org The design of these host materials often involves combining an electron-donating moiety with an electron-accepting moiety to achieve balanced charge transport. For instance, a cyano-substituted fluorene (B118485) (n-type) can be combined with dibenzofuran (B1670420) (p-type) to create a bipolar host material. rsc.org

The high triplet energy of many benzofuran derivatives makes them suitable hosts for blue TADF (thermally activated delayed fluorescence) OLEDs, which are challenging to develop due to stability issues. openreadings.eu For instance, a dibenzofuran-based host material was found to have a triplet energy of 2.99 eV, making it a suitable host for a blue TADF emitter with a triplet energy of 2.79 eV. openreadings.eu Fusing acridine (B1665455) with benzofuran has also been explored to create novel hybrid donors for high-performance TADF OLEDs with low efficiency roll-off. rsc.org

The table below summarizes the performance of some OLEDs utilizing benzofuran-based host materials.

| Host Material Type | Emitter Type | Maximum Current Efficiency (cd A⁻¹) | Maximum External Quantum Efficiency (%) | Color |

| Dibenzofuran-based | Phosphorescent | 77.2 rsc.org | 25.3 rsc.org | Yellow |

| Dibenzofuran-based | TADF | - | - | Blue openreadings.eu |

| Acridine-benzofuran hybrid | TADF | - | 12.9 - 25.6 rsc.org | Sky-blue rsc.org |

Potential in Liquid Crystal Technology

Benzofuran derivatives are also being investigated for their potential in liquid crystal technology. The rigid, planar structure of the benzofuran core is a desirable feature for the design of liquid crystalline materials. By modifying the substituents on the benzofuran ring, the mesomorphic properties (the temperature range over which the liquid crystal phase exists) can be fine-tuned.

Research has shown that multi-fluorinated liquid crystal compounds with a benzofuran core can exhibit a broad nematic range and high clearing points. researchgate.netresearchgate.net The introduction of fluorine atoms can also lead to a large dielectric anisotropy, which is a crucial property for display applications. researchgate.net For example, 5,6-difluorobenzofuran-based compounds have been shown to have significantly larger polarization and dipole moments compared to their difluorobenzene analogues, resulting in a notable increase in dielectric anisotropy and birefringence. researchgate.net

A novel liquid crystal core unit, 6,7-dihydrocyclopenta[5,6-b]benzofuran, has been designed and synthesized. tandfonline.comtandfonline.com Compounds based on this new core were found to promote the formation of the nematic phase and exhibit higher birefringence compared to analogous materials with classical mesogenic cores like 1,4-disubstituted benzene (B151609). tandfonline.comtandfonline.com

The table below highlights some key properties of benzofuran-based liquid crystals.

| Benzofuran Core Modification | Key Properties |

| Multi-fluorination | Broad nematic range, high clearing points, large dielectric anisotropy. researchgate.netresearchgate.net |

| 5,6-Difluorobenzofuran | Increased dielectric anisotropy and birefringence. researchgate.net |

| 6,7-Dihydrocyclopenta[5,6-b]benzofuran | Promotes nematic phase formation, high birefringence. tandfonline.comtandfonline.com |

Exploration in Solar Cell Applications

The unique electronic properties of benzofuran derivatives make them attractive for applications in organic solar cells (OSCs). They can be utilized as electron donors, electron acceptors, or as components of sensitizing dyes in dye-sensitized solar cells (DSSCs).

A benzofuran-derived fulleropyrrolidine derivative has been synthesized and successfully used as an electron acceptor in bulk heterojunction OSCs, achieving a power conversion efficiency (PCE) of 8.1%. acs.org Furthermore, conjugated polymers based on thieno[2,3-f]benzofuran have been developed as donor materials in polymer solar cells, demonstrating their promise for photovoltaic applications. researchgate.net

In the context of DSSCs, thieno[2,3-f]benzofuran has been recognized for its highly planar structure, strong electron-donating ability, and high hole mobility. acs.org Dyes based on this fragment have been synthesized and used as photosensitizers. acs.org For instance, the introduction of different aromatic amine donors to a thieno[2,3-f]benzofuran-based dye led to power conversion efficiencies of up to 5.5%. acs.org Bifuran derivatives have also been synthesized and investigated as sensitizers in DSSCs, with PCEs reaching up to 5.51%. rsc.org

Moreover, dibenzofuran-based oligomers have been developed as hole transport materials (HTMs) for perovskite solar cells, a rapidly advancing photovoltaic technology. nih.gov By extending the π-conjugation of these materials, their thermal stability and hole mobility can be significantly increased, leading to improved device efficiency. nih.gov A flexible perovskite solar cell using a tDBF-based HTM achieved a high PCE of 19.46%. nih.gov

The following table summarizes the performance of solar cells incorporating benzofuran derivatives.

| Solar Cell Type | Benzofuran Derivative Role | Power Conversion Efficiency (%) |

| Bulk Heterojunction OSC | Electron Acceptor | 8.1 acs.org |

| Polymer Solar Cell | Donor Material | - researchgate.net |

| Dye-Sensitized Solar Cell | Photosensitizer | up to 5.5 acs.org |

| Dye-Sensitized Solar Cell | Sensitizer | up to 5.51 rsc.org |

| Perovskite Solar Cell | Hole Transport Material | 19.46 nih.gov |

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions involving volatile amines or toxic intermediates.

- Waste Disposal : Segregate halogenated byproducts and coordinate with certified waste management services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.